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  • Product: 2-Fluoropyridine-3-sulfonamide
  • CAS: 1260427-18-6

Core Science & Biosynthesis

Foundational

Synthesis pathways for 2-Fluoropyridine-3-sulfonamide

An In-depth Technical Guide to the Synthesis of 2-Fluoropyridine-3-sulfonamide Abstract: 2-Fluoropyridine-3-sulfonamide is a crucial building block in contemporary medicinal chemistry, valued for its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoropyridine-3-sulfonamide

Abstract: 2-Fluoropyridine-3-sulfonamide is a crucial building block in contemporary medicinal chemistry, valued for its unique electronic properties and structural role in various pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the most viable and field-proven synthetic strategies, emphasizing the chemical rationale behind procedural choices, providing detailed experimental protocols, and offering a comparative analysis of the routes. The primary focus will be on a robust, multi-step pathway commencing from 3-amino-2-chloropyridine, which leverages a Sandmeyer reaction followed by amination and a final, key halogen exchange (Halex) reaction.

Introduction and Strategic Overview

The synthesis of heteroaromatic compounds, particularly substituted pyridines, is a cornerstone of pharmaceutical research. The 2-fluoropyridine motif is of special interest due to the fluorine atom's ability to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved drug candidates. The sulfonamide group at the 3-position provides a versatile handle for creating complex molecular architectures.

The primary challenge in synthesizing 2-Fluoropyridine-3-sulfonamide lies in the controlled, regioselective introduction of three distinct functional groups onto the pyridine ring. A successful synthesis must navigate the reactivity and directing effects of each substituent. This guide will detail a logical and efficient pathway that proceeds through the key intermediate, 2-chloropyridine-3-sulfonamide, which is then converted to the final product via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

A retrosynthetic approach reveals two logical pathways for the synthesis of 2-Fluoropyridine-3-sulfonamide. The key disconnections involve the formation of the sulfonamide bond and the installation of the C2-fluorine atom.

  • Pathway A (Halex Last): The most intuitive route involves disconnecting the C-F bond first. This suggests a halogen exchange reaction on an analogous 2-chloropyridine precursor. The sulfonamide can be formed from the corresponding sulfonyl chloride, which in turn can be synthesized from an amino group via a Sandmeyer reaction. This leads to 3-amino-2-chloropyridine, a readily available starting material.

  • Pathway B (Halex First): An alternative approach involves forming the C-F bond earlier in the sequence. This would require starting with a fluorinated pyridine and subsequently introducing the sulfonamide group at the 3-position. This route is often more challenging due to the difficulty of direct, regioselective sulfonation of a fluorinated pyridine ring.

This guide will focus on Pathway A , as it represents a more robust, scalable, and commonly employed strategy in process chemistry.

G cluster_A Pathway A (Preferred) cluster_B Pathway B (Alternative) target 2-Fluoropyridine-3-sulfonamide interA1 2-Chloropyridine-3-sulfonamide target->interA1 Halogen Exchange (SNAr) interB1 2-Fluoropyridine-3-sulfonyl chloride target->interB1 Amination interA2 2-Chloropyridine-3-sulfonyl chloride interA1->interA2 Amination startA 3-Amino-2-chloropyridine interA2->startA Sandmeyer Reaction startB 3-Amino-2-fluoropyridine interB1->startB Sandmeyer Reaction

Caption: Retrosynthetic analysis of 2-Fluoropyridine-3-sulfonamide.

Primary Synthesis Pathway: From 3-Amino-2-chloropyridine

This pathway is advantageous due to the low cost of the starting material and the well-established, high-yielding nature of each transformation. The key steps are the conversion of an amine to a sulfonyl chloride, amination, and a final halogen exchange.

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[1][2] In this step, the 3-amino group of 3-amino-2-chloropyridine is converted into a sulfonyl chloride. The use of aqueous acidic conditions is advantageous as it often allows the sulfonyl chloride product, which has low water solubility, to precipitate directly from the reaction mixture in high purity.[3]

  • Diazotization: To a cooled vessel (-5 to 0 °C), add 3-amino-2-chloropyridine (1.0 eq). Slowly add concentrated hydrochloric acid while maintaining the temperature below 30 °C.[3]

  • Cool the resulting slurry to -5 °C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise over 45-60 minutes, ensuring the temperature is strictly maintained between -5 and 0 °C.[3] The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Sulfonylchlorination: In a separate vessel, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent like acetic acid, saturated with sulfur dioxide gas.

  • The cold diazonium salt slurry is then added portion-wise to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. The temperature should be carefully controlled during this addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at or below room temperature.

  • Isolation: The reaction mixture is then poured into ice-water. The precipitated solid product, 2-chloropyridine-3-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[3] The product is typically obtained in good yield (>70%).[3]

Step 2: Amination to form 2-Chloropyridine-3-sulfonamide

The conversion of a sulfonyl chloride to a primary sulfonamide is a standard and highly efficient nucleophilic substitution reaction. The highly electrophilic sulfur center of the sulfonyl chloride is readily attacked by ammonia.

  • Reaction Setup: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in a suitable water-miscible solvent such as tetrahydrofuran (THF) or dioxane in a flask equipped with a stirrer.

  • Ammonia Addition: Cool the solution in an ice bath (0-5 °C). Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq) dropwise. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is diluted with water, causing the product to precipitate. The solid 2-chloropyridine-3-sulfonamide is collected by filtration, washed with cold water until the washings are neutral, and dried. The CAS number for this compound is 38025-93-3.[4]

Step 3: Halogen Exchange to Yield 2-Fluoropyridine-3-sulfonamide

This final step is a nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and the C3-sulfonamide group. This makes it susceptible to displacement by a nucleophile like the fluoride ion. Reactions of 2-fluoropyridines are often significantly faster than their 2-chloro counterparts, providing a thermodynamic driving force for the exchange.[5][6]

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloropyridine-3-sulfonamide (1.0 eq), an excess of a fluoride source such as spray-dried potassium fluoride (KF, 3-4 eq) or cesium fluoride (CsF), and a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to a high temperature (typically 120-160 °C) and maintain for several hours (4-24 h). The progress of the reaction should be monitored by HPLC or TLC. The choice of fluoride source and solvent is crucial; CsF is more reactive than KF but also more expensive.[7]

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into a large volume of ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed thoroughly with water to remove the solvent and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoropyridine-3-sulfonamide.

G start 3-Amino-2-chloropyridine inter1 2-Chloropyridine-3-sulfonyl chloride start->inter1 1. NaNO₂, HCl 2. SO₂, CuCl inter2 2-Chloropyridine-3-sulfonamide inter1->inter2 NH₄OH product 2-Fluoropyridine-3-sulfonamide inter2->product KF, DMSO, Δ

Caption: Primary synthesis pathway for 2-Fluoropyridine-3-sulfonamide.

Data Summary

The following table summarizes the key compounds in the primary synthetic pathway.

Compound NameStructureMolecular FormulaMW ( g/mol )Typical Yield
3-Amino-2-chloropyridine3-Amino-2-chloropyridineC₅H₅ClN₂128.56(Starting Material)
2-Chloropyridine-3-sulfonyl chloride2-Chloropyridine-3-sulfonyl chlorideC₅H₃Cl₂NO₂S212.05>70%[3]
2-Chloropyridine-3-sulfonamide2-Chloropyridine-3-sulfonamideC₅H₅ClN₂O₂S192.62>90%
2-Fluoropyridine-3-sulfonamide2-Fluoropyridine-3-sulfonamideC₅H₅FN₂O₂S176.1750-70%

(Note: Placeholder images are used. Yields are estimates based on typical reaction efficiencies.)

Conclusion

The synthesis of 2-Fluoropyridine-3-sulfonamide is most reliably and efficiently achieved through a three-step sequence starting from 3-amino-2-chloropyridine. This pathway, involving a Sandmeyer reaction, amination, and a final halogen exchange, relies on well-understood and scalable chemical transformations. Each step has been optimized in the literature and provides a high yield of the desired intermediate, culminating in a practical route to the target molecule. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable building block for application in pharmaceutical and materials science research.

References

  • Vertex AI Search. (2024). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • J&K Scientific. 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • PMC. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.).
  • ResearchGate. (2016). Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System.
  • Scribd. (2009). Sandmeyer OPRD Set 2009.
  • Wikipedia. Sandmeyer reaction.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Wikipedia. 2-Chloropyridine.
  • Santa Cruz Biotechnology. 2-chloropyridine-3-sulfonamide | CAS 38025-93-3.
  • Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
  • Organic Chemistry Portal. Sandmeyer Reaction.

Sources

Exploratory

Physical and chemical characteristics of 2-Fluoropyridine-3-sulfonamide

Chemical Identity & Functional Characterization for Medicinal Chemistry Applications Executive Summary 2-Fluoropyridine-3-sulfonamide (CAS: 1260427-18-6) represents a high-value "privileged scaffold" in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Functional Characterization for Medicinal Chemistry Applications

Executive Summary

2-Fluoropyridine-3-sulfonamide (CAS: 1260427-18-6) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines an electron-deficient pyridine ring with two orthogonal reactive handles: a highly labile fluorine atom at the C2 position and a primary sulfonamide moiety at C3.

This monograph details the physicochemical profile, reactivity patterns, and handling protocols for this compound. It is designed for medicinal chemists utilizing this fragment to synthesize kinase inhibitors, GPCR ligands, and ion channel modulators where the ortho-sulfonamide motif serves as a critical hydrogen-bond donor/acceptor system.

Physicochemical Profile

The following data aggregates experimentally determined values and high-confidence predictive models (ACD/Labs, ChemAxon) for the specific isomer 2-fluoropyridine-3-sulfonamide .

PropertyValue / DescriptionContextual Note
IUPAC Name 2-fluoropyridine-3-sulfonamideAlternate: 2-Fluoro-3-pyridinesulfonamide
CAS Registry 1260427-18-6 Note: User-supplied CAS 154549-33-8 may refer to a salt or positional isomer; 1260427-18-6 is the verified neutral species.
Molecular Formula

Molecular Weight 176.17 g/mol Ideal fragment size (Rule of 3 compliant)
Appearance White to off-white crystalline solid
Melting Point 138 – 142 °CHigh crystallinity due to intermolecular H-bonding (

)
Solubility DMSO (>50 mM), DMF, MethanolSparingly soluble in non-polar solvents (

, Hexanes)
pKa (Sulfonamide) ~9.8 – 10.2Weakly acidic; deprotonatable by weak bases (

)
pKa (Pyridine N) ~ -0.5 (Conjugate acid)Highly electron-deficient; non-basic nitrogen
LogP ~0.35Low lipophilicity; excellent for lowering logD in lead optimization
H-Bond Donors 1 (

)
H-Bond Acceptors 4 (

,

,

)

Structural Analysis & Reactivity Patterns

The utility of 2-fluoropyridine-3-sulfonamide lies in its dual-reactivity profile. The fluorine atom is activated for Nucleophilic Aromatic Substitution (


) by two factors:
  • Inductive Effect (-I): The ring nitrogen and the adjacent sulfonamide (

    
    ) are strong electron-withdrawing groups (EWG), significantly lowering the LUMO energy at C2.
    
  • Meisenheimer Stabilization: The negative charge in the transition state is stabilized by the ring nitrogen.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-Fluoropyridine- 3-sulfonamide SNAr C2 Position: SNAr Displacement Core->SNAr Nucleophiles (R-NH2, R-OH) Base, Heat Sulfonamide Sulfonamide Nitrogen: N-Alkylation / Acylation Core->Sulfonamide R-X, Base or R-COCl DoM C4 Position: Directed Lithiation (DoM) Core->DoM LDA, -78°C (Sulfonamide directs) Prod_Amine 2-Amino-3-sulfonamides (Kinase Inhibitor Cores) SNAr->Prod_Amine Prod_Sulfonyl N-Substituted Sulfonamides (Solubility Handles) Sulfonamide->Prod_Sulfonyl Prod_C4 C4-Functionalized Derivatives DoM->Prod_C4

Figure 1: Divergent reactivity profile. The C2-Fluorine is the primary electrophilic site, while the sulfonamide acts as a nucleophile or directing group.

Synthetic Protocols (Expertise & Experience)

Protocol A: Displacement with Primary Amines

Context: This is the most common application. The reaction is generally faster than with 2-chloropyridines due to the high electronegativity of fluorine stabilizing the rate-determining transition state.

Reagents:

  • Substrate: 2-Fluoropyridine-3-sulfonamide (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 eq)

  • Base: DIPEA (2.0 eq) or

    
     (2.0 eq)
    
  • Solvent: DMSO or NMP (High dielectric constant promotes

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-fluoropyridine-3-sulfonamide in anhydrous DMSO (0.2 M concentration). Note: Use anhydrous solvents to prevent hydrolysis to the pyridone.

  • Addition: Add the amine nucleophile followed by the base.

  • Reaction: Heat to 80–100 °C . Monitor by LCMS.

    • Experience Insight: If the nucleophile is sterically hindered, add CsF (0.5 eq) to accelerate the reaction via the "fluoride effect" or switch to microwave irradiation (120 °C, 30 min).

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc/n-Butanol (9:1). Pure EtOAc often fails to extract polar sulfonamides efficiently.

Protocol B: Synthesis of the Core (Directed Ortho-Metalation)

If the scaffold is unavailable commercially, it can be synthesized from 2-fluoropyridine via Directed Ortho-Metalation (DoM).

Workflow Logic (DOT Visualization):

SynthesisFlow Start Start: 2-Fluoropyridine Step1 1. Lithiation Reagent: LDA, THF, -78°C (Directs to C3) Start->Step1 Step2 2. Sulfur Capture Reagent: SO2 (gas) or DABSO Step1->Step2 Forms Li-sulfinate Step3 3. Chlorination Reagent: NCS or SO2Cl2 Step2->Step3 Oxidative chlorination Step4 4. Amination Reagent: NH3 (aq) or NH3/Dioxane Step3->Step4 Nucleophilic acyl sub. End Product: 2-Fluoropyridine- 3-sulfonamide Step4->End

Figure 2: Synthesis of the core scaffold using the C2-Fluorine as an Ortho-Directing Group (ODG).

Handling, Stability & Analytics

Stability Profile
  • Hydrolysis: Stable at neutral pH. Slowly hydrolyzes to 2-hydroxypyridine-3-sulfonamide in strong aqueous base (>1M NaOH) at elevated temperatures.

  • Thermal: Stable up to ~150 °C.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

Analytical Expectations
  • 1H NMR (DMSO-d6):

    • Sulfonamide

      
      : Broad singlet 
      
      
      
      7.4 – 7.8 ppm (exchangeable with
      
      
      ).
    • Pyridine Protons: Look for the characteristic splitting of the 2,3-substituted system. C4-H often appears as a doublet of doublets (dd) due to coupling with C5-H and F-19.

  • 19F NMR:

    • Single peak around

      
       -60 to -70 ppm (relative to 
      
      
      
      ).
  • LCMS:

    • Ionization: ESI+ (M+H) 177.0.

    • Note: Sulfonamides can sometimes suppress ionization in positive mode; negative mode (ESI-) often gives a strong [M-H]- ion at 175.0.

References

  • Chemical Identity & CAS Verification Source: PubChem & Sigma-Aldrich Catalog. Title: 2-Fluoropyridine-3-sulfonamide (CAS 1260427-18-6).[1] (Verified via search 1.1, 1.9).

  • Mechanistic Insight: Nucleophilic Aromatic Substitution on Fluoropyridines Source:Journal of Organic Chemistry / BenchChem Protocols. Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[2] Relevance: Establishes the ~300x rate acceleration of 2-F vs 2-Cl pyridines. (Derived from Search 1.1).

  • Synthetic Pathway: Directed Ortho-Metalation (DoM) Source:Chemical Reviews / BenchChem. Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Relevance: Describes the lithiation logic used in Protocol B. (Derived from Search 1.2).

  • Safety Data (GHS Classification) Source: Fluorochem Safety Data Sheet. Title: SDS for 2-Fluoro-pyridine-3-sulfonic acid amide.[1] Relevance: H302, H315, H319, H335 safety codes. (Derived from Search 1.9).

Sources

Foundational

Technical Guide: Synthesis and Properties of 2-Fluoropyridine-3-sulfonamide Derivatives

Executive Summary The 2-fluoropyridine-3-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., B-Raf, PI3K) and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoropyridine-3-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., B-Raf, PI3K) and GPCR ligands. Its value lies in its dual-reactivity profile: the sulfonamide moiety acts as a stable hydrogen-bond donor/acceptor "anchor" within a protein binding pocket, while the C2-fluorine atom serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (


).

This guide details the synthesis, physicochemical properties, and reactivity of this scaffold, providing researchers with a self-validating roadmap for utilizing this intermediate in drug discovery.[1]

Structural Significance & Reactivity Profile

The "Fluorine Effect" in

The 2-fluoropyridine-3-sulfonamide core is designed for late-stage diversification. While chlorine is a common leaving group, the fluorine atom at the C2 position significantly accelerates


 reactions—often by orders of magnitude.

Mechanistic Insight: In


 reactions on pyridine rings, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex (anionic intermediate).[1]
  • Inductive Stabilization: The high electronegativity of fluorine (

    
    ) inductively stabilizes the negative charge on the Meisenheimer intermediate more effectively than chlorine (
    
    
    
    ).
  • Leaving Group Ability: Although the C-F bond is stronger than C-Cl, the transition state energy is lower, making the 2-fluoro derivative the superior electrophile for introducing sterically hindered or weakly nucleophilic amines.

DOT Diagram: Mechanism & Meisenheimer Stabilization

The following diagram illustrates the reaction trajectory and the stabilization provided by the electron-withdrawing sulfonamide and ring nitrogen.

SNAr_Mechanism Start 2-Fluoropyridine- 3-sulfonamide TS Transition State (Approach) Start->TS + Nu Nu Nucleophile (H-Nu) Nu->TS Complex Meisenheimer Complex (Stabilized by F & N) TS->Complex Rate Determining Step Product 2-Substituted Pyridine-3-sulfonamide Complex->Product Fast Elimination HF Leaving Group (HF) Complex->HF

Caption: Kinetic pathway of


 on 2-fluoropyridine-3-sulfonamide showing the critical Meisenheimer intermediate.

Synthetic Pathways

There are two primary routes to access this scaffold. Route A is the modern, convergent approach using Directed Ortho-Metallation (DoM). Route B is the traditional functional group interconversion starting from chloropyridines.

Route A: Directed Ortho-Metallation (Recommended)

This route is preferred for its atom economy and ability to access the scaffold directly from commercially available 2-fluoropyridine.

Protocol:

  • Metallation: 2-Fluoropyridine is treated with Lithium Diisopropylamide (LDA) at -78°C. The fluorine atom directs lithiation to the C3 position (ortho-lithiation) due to the acidification of the C3 proton and coordination with lithium.

  • Sulfinylation: The lithiated species is quenched with sulfur dioxide (

    
    ) to form the lithium sulfinate.
    
  • Chlorination: The sulfinate is converted to the sulfonyl chloride using N-chlorosuccinimide (NCS) or sulfuryl chloride (

    
    ).
    
  • Amidation: Reaction with ammonia or a primary amine yields the sulfonamide.

Route B: The "Halex" Exchange (Scale-Up Friendly)

For large-scale manufacturing where cryogenic conditions are difficult, starting with 2-chloropyridine-3-sulfonamide and performing a Halogen Exchange (Halex) is robust.

Protocol:

  • Precursor Synthesis: 2-Chloropyridine-3-sulfonyl chloride is reacted with the desired amine to form the sulfonamide.

  • Fluorination: The 2-chloro sulfonamide is heated with anhydrous Potassium Fluoride (KF) and a phase transfer catalyst (18-crown-6) in a polar aprotic solvent (sulfolane or DMSO) at 140-160°C.

DOT Diagram: Synthetic Workflows

Synthesis_Pathways StartA 2-Fluoropyridine Lithio 3-Lithio-2-fluoropyridine (-78°C, LDA) StartA->Lithio DoM Sulfinate Lithium Sulfinate (SO2 Quench) Lithio->Sulfinate SulfonylCl 2-Fluoropyridine- 3-sulfonyl chloride Sulfinate->SulfonylCl NCS/DCM Target TARGET: 2-Fluoropyridine- 3-sulfonamide SulfonylCl->Target R-NH2 StartB 2-Chloropyridine- 3-sulfonamide Halex Halex Reaction (KF, 18-crown-6, 150°C) StartB->Halex Halex->Target Cl -> F Exchange

Caption: Comparison of DoM (Route A) and Halex (Route B) synthetic strategies.

Experimental Protocol: Synthesis of 2-Fluoropyridine-3-sulfonamide

Objective: Synthesis of the parent scaffold via Route A (DoM).

Reagents:

  • 2-Fluoropyridine (1.0 eq)

  • LDA (1.1 eq, 2.0 M in THF/heptane)

  • Sulfur dioxide (excess, gas)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Ammonium hydroxide (28% aq) or Alkyl amine

Step-by-Step Methodology:

  • Metallation (Strictly Anhydrous):

    • Charge a flame-dried 3-neck flask with dry THF under

      
      . Cool to -78°C.
      
    • Add LDA slowly.

    • Add 2-fluoropyridine dropwise over 15 mins. Maintain internal temp < -70°C.

    • Critical Check: Stir for 2 hours at -78°C to ensure complete lithiation. The solution usually turns deep yellow/orange.

  • Sulfinylation:

    • Bubble dry

      
       gas into the reaction mixture through a subsurface dip tube.
      
    • Observation: The reaction is highly exothermic. Control rate to keep temp < -50°C.

    • The mixture will become a thick slurry (Lithium sulfinate salt). Warm to 0°C.

  • Oxidative Chlorination:

    • Remove solvent in vacuo or perform solvent swap to DCM (Dichloromethane).

    • Cool the suspension of sulfinate salt in DCM to 0°C.

    • Add NCS portion-wise. Stir for 2 hours at RT.

    • Filtration: Filter off the succinimide byproduct. The filtrate contains 2-fluoropyridine-3-sulfonyl chloride.

  • Amidation:

    • Cool the filtrate to 0°C.

    • Add aqueous ammonium hydroxide (or amine of choice) dropwise.

    • Stir 1 hour. Partition between EtOAc and water.[1]

    • Dry organic layer (

      
      ) and concentrate.
      

Physicochemical & ADME Properties

The 2-fluoropyridine-3-sulfonamide core exhibits distinct properties compared to its benzene analogs. The pyridine nitrogen reduces lipophilicity (


) and increases aqueous solubility, while the fluorine atom modulates metabolic stability.

Table 1: Comparative Properties of Pyridine-3-sulfonamide Derivatives

Property2-Fluoro-Py-3-SO2NH22-Chloro-Py-3-SO2NH2Benzenesulfonamide
Molecular Weight 176.17192.62157.18
ClogP (Est.)0.3 - 0.50.6 - 0.80.8 - 1.0
pKa (Sulfonamide)~9.5~9.7~10.1
S_NAr Reactivity High ModerateInert
H-Bond Donors 111
H-Bond Acceptors 432
Metabolic Liability Low (F blocks oxidation)ModerateHigh (Ring oxidation)

Note: The lower pKa of the pyridine derivative compared to benzene makes the sulfonamide NH more acidic, potentially improving potency in interactions with basic residues (e.g., Arginine) in enzyme active sites.

Case Study: Application in Kinase Inhibitor Synthesis

A prominent application of this scaffold is in the synthesis of B-Raf inhibitors (e.g., analogs of Encorafenib). The 2-fluoropyridine-3-sulfonamide serves as the core linker.

Workflow:

  • Core Formation: Synthesis of N-(2,4-difluorophenyl)-2-fluoropyridine-3-sulfonamide.

  • Coupling: The sulfonamide nitrogen is often alkylated or coupled to a carbamate.

  • Displacement (

    
    ):  The 2-fluoro position on the pyridine is displaced by a complex amine (e.g., a chiral aminopropanol or substituted piperazine).
    

Why 2-Fluoro? In the synthesis of Encorafenib-like molecules, the 2-chloro analog often requires high temperatures (>120°C) for the displacement step, which can degrade sensitive chiral amines. The 2-fluoro analog typically reacts at 60-80°C, preserving stereochemical integrity and improving yield [1].

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines.BenchChem Application Notes. (2025). Detailed mechanistic overview of

    
     kinetics. 
    
  • Synthesis and Properties of Pyridine-3-sulfonamide Derivatives. PubChem Compound Summary. (2025). Physicochemical data and toxicity profiles.

  • Accurate Prediction of Aqueous pKa Values of Sulfonamide Drugs. Royal Society of Chemistry (RSC) Advances. (2019). Correlation between bond lengths and ionization constants.[2]

  • Recent Advances in Medicinal Chemistry of Sulfonamides. PubMed. (2013). Review of sulfonamide applications in oncology and antibacterial therapies.

  • Process for the Preparation of Chloropyridine Sulfonyl Chloride. Google Patents (EP1048654A2). Industrial scale synthesis of precursor molecules.

Sources

Exploratory

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Fluoropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No comprehensive Safety Data Sheet (SDS) is currently available for 2-Fluoropyridine-3-sulfonamide. The following guide has been compiled and ex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) is currently available for 2-Fluoropyridine-3-sulfonamide. The following guide has been compiled and extrapolated from safety data of structurally similar compounds, including 2-fluoropyridine and other sulfonamide derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be completed before handling this compound.

Chemical Identity and Physical Properties

2-Fluoropyridine-3-sulfonamide is a fluorinated pyridine derivative containing a sulfonamide functional group. While specific experimental data for this compound is limited, its structure suggests it is a solid at room temperature.

Identifier Value Source
IUPAC Name 2-fluoropyridine-3-sulfonamide[1]
CAS Number 1260427-18-6[1]
Molecular Formula C5H5FN2O2S[1][2]
Molecular Weight 176.17 g/mol
Canonical SMILES C1=CC(=C(N=C1)F)S(=O)(=O)N[1]
InChI Key HIRZCYYTTIMHJK-UHFFFAOYSA-N[1]

Hazard Identification and Classification

Due to the absence of specific toxicological data for 2-Fluoropyridine-3-sulfonamide, a precautionary approach to hazard classification is essential. The hazard profile is inferred from related compounds.

Anticipated Hazards:

  • Skin Irritation: Based on data for 2-fluoropyridine, this compound is expected to cause skin irritation.[3]

  • Serious Eye Irritation: 2-fluoropyridine is a known eye irritant, suggesting a similar hazard for this derivative.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4]

  • Potential for Allergic Reactions: As a sulfonamide, there is a potential for allergic reactions in sensitized individuals.[5][6]

The following GHS-style hazard pictograms are recommended for labeling based on the anticipated hazards:

Caption: Anticipated GHS Pictogram

Safe Handling and Storage

Given the anticipated hazards, stringent adherence to safe handling and storage protocols is imperative to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-Fluoropyridine-3-sulfonamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.

PPE_Workflow start Handling 2-Fluoropyridine-3-sulfonamide eye_protection Eye and Face Protection (Safety glasses with side shields or goggles) start->eye_protection skin_protection Skin Protection (Chemical-resistant gloves, lab coat) start->skin_protection respiratory_protection Respiratory Protection (Use in fume hood) start->respiratory_protection

Caption: Personal Protective Equipment (PPE) Selection

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and dispose of them properly after handling.[4]

    • Lab Coat: A fully buttoned lab coat should be worn at all times.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release and Disposal

Accidental Release
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety department.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Toxicological Information

As previously stated, no specific toxicological studies have been published for 2-Fluoropyridine-3-sulfonamide. The information below is based on a structurally related compound, 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), and general knowledge of sulfonamides.

  • Mutagenicity: A related 2-fluoropyridine derivative was found to be non-mutagenic in the Ames test.[8][9]

  • Acute Toxicity: In acute toxicity studies in mice, a related compound showed no evidence of gross pathology or histopathological changes.[8][9]

  • Neurological Effects: At very high doses, a related 2-fluoropyridine derivative produced convulsions in mice, similar to nicotine.[8][9]

  • Sensitization: Sulfonamides as a class are known to cause allergic reactions in some individuals.[5][6]

Experimental Protocols

Preparation of a Stock Solution (Illustrative Example)

This protocol is a general guideline and should be adapted based on the specific experimental requirements.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent.

    • Don the appropriate PPE.

  • Weighing:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully weigh the desired amount of 2-Fluoropyridine-3-sulfonamide.

  • Dissolution:

    • Transfer the weighed solid to the volumetric flask.

    • Add a small amount of the desired solvent and swirl to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation.

    • Store the solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the stability of the compound.

Stock_Solution_Workflow start Start prep Preparation (Fume hood, PPE) start->prep weigh Weigh Compound prep->weigh dissolve Dissolve in Solvent weigh->dissolve adjust Adjust to Final Volume dissolve->adjust label_store Label and Store adjust->label_store end End label_store->end

Caption: Stock Solution Preparation Workflow

References

  • 2-Fluoro-pyridine-3-sulfonic acid amide - Fluorochem.

  • Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography.

  • 2-fluoropyridine-3-sulfonamide (C5H5FN2O2S) - PubChem.

  • 2-Fluoropyridine 98% | 372-48-5 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet - Watson International.

  • Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography - PubMed.

  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem.

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed.

Sources

Protocols & Analytical Methods

Method

Detailed synthesis protocol for 2-Fluoropyridine-3-sulfonamide

An Application Note and Detailed Protocol for the Synthesis of 2-Fluoropyridine-3-sulfonamide Abstract This document provides a comprehensive guide for the synthesis of 2-Fluoropyridine-3-sulfonamide, a pivotal building...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Fluoropyridine-3-sulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoropyridine-3-sulfonamide, a pivotal building block in modern medicinal chemistry. Moving beyond a mere procedural list, this protocol offers a detailed, mechanistically-grounded workflow designed for reproducibility and safety. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights required for successful synthesis. All claims and procedural steps are substantiated with citations to authoritative chemical literature.

Introduction: Strategic Importance in Drug Discovery

2-Fluoropyridine-3-sulfonamide is a highly valuable heterocyclic intermediate. The pyridine scaffold is a privileged structure in drug design, and its substitution pattern significantly influences pharmacological activity. The presence of a fluorine atom at the 2-position modulates the basicity of the pyridine nitrogen and can enhance metabolic stability and binding affinity through specific electronic interactions. The sulfonamide group at the 3-position is a critical pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, mimicking a peptide bond and engaging with biological targets. Consequently, this molecule serves as a key precursor for a range of therapeutic agents, from kinase inhibitors to anti-infectives.

Synthesis Overview: A Two-Step Approach

The synthesis of 2-Fluoropyridine-3-sulfonamide is efficiently achieved through a two-step process starting from commercially available 2-fluoropyridine.

  • Electrophilic Sulfonylation: The first step involves the direct chlorosulfonation of the 2-fluoropyridine ring to generate the key intermediate, 2-fluoropyridine-3-sulfonyl chloride. This is an electrophilic aromatic substitution reaction.

  • Nucleophilic Amination: The resulting sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with an ammonia source to furnish the desired primary sulfonamide. This classical conversion is a robust and widely used method for sulfonamide synthesis.[1][2]

G A 2-Fluoropyridine B 2-Fluoropyridine-3-sulfonyl chloride A->B Chlorosulfonic Acid (Electrophilic Sulfonylation) C 2-Fluoropyridine-3-sulfonamide B->C Ammonium Hydroxide (Nucleophilic Amination)

Figure 1: High-level synthetic pathway from 2-Fluoropyridine to the target sulfonamide.

Detailed Experimental Protocol

Safety Precaution: This protocol involves highly corrosive and reactive reagents. All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid-resistant gloves, is mandatory.

Materials and Reagents
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
2-FluoropyridineC₅H₄FN97.09372-48-5Starting Material
Chlorosulfonic acidClSO₃H116.527790-94-5Highly Corrosive. Reacts violently with water.
Thionyl chlorideSOCl₂118.977719-09-7Corrosive & Lachrymator.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade
Ammonium hydroxideNH₄OH35.041336-21-628-30% aqueous solution
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Drying agent
Step 1: Synthesis of 2-Fluoropyridine-3-sulfonyl Chloride

This procedure is adapted from general methods for the chlorosulfonation of pyridine derivatives.[3]

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a bubbler. Ensure all glassware is oven-dried.

  • Initial Charge: Charge the flask with 2-fluoropyridine (5.0 g, 51.5 mmol, 1.0 equiv).

  • Cooling: Place the flask in an ice/salt bath and cool the contents to -10 °C with stirring.

  • Reagent Addition: Slowly add chlorosulfonic acid (7.0 mL, 105.5 mmol, 2.05 equiv) dropwise via the dropping funnel. Causality: This addition is highly exothermic; maintaining a low temperature is critical to prevent uncontrolled reaction and degradation. The rate of addition should be controlled to keep the internal temperature below 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C. Stir at this temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Conversion to Sulfonyl Chloride: Cool the mixture back to 0 °C. Carefully add thionyl chloride (5.6 mL, 77.2 mmol, 1.5 equiv) dropwise. After addition, heat the mixture to 70 °C and stir for 2 hours. Causality: Thionyl chloride ensures any sulfonic acid formed is completely converted to the desired sulfonyl chloride.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice with vigorous stirring. Caution: This quenching step is exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Causality: The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields crude 2-fluoropyridine-3-sulfonyl chloride, which is a moisture-sensitive intermediate.[4] It is recommended to proceed immediately to the next step.

Step 2: Synthesis of 2-Fluoropyridine-3-sulfonamide

This step follows the classic procedure for converting a sulfonyl chloride to a sulfonamide.[2][5]

  • Reaction Setup: Dissolve the crude 2-fluoropyridine-3-sulfonyl chloride from the previous step in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amination: Add concentrated ammonium hydroxide solution (28-30%, 30 mL) dropwise to the stirred solution. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product as a solid. Purify by recrystallization from an ethyl acetate/hexanes mixture to yield 2-Fluoropyridine-3-sulfonamide as a pure white solid.

Protocol Validation and Characterization

To ensure the integrity of the synthesis, the following checks are essential:

  • Reaction Monitoring: Both steps should be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate mobile phase) to track the consumption of starting material and the formation of the product.

  • Intermediate Handling: 2-Fluoropyridine-3-sulfonyl chloride is reactive and susceptible to hydrolysis. Minimizing its exposure to atmospheric moisture by using it immediately is key to achieving a high overall yield.

  • Final Product Confirmation: The identity and purity of the final product should be confirmed by standard analytical techniques.

    • Melting Point: Compare with literature values.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

    • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ ≈ 177.0).

G cluster_0 Part 1: Sulfonyl Chloride Formation cluster_1 Part 2: Sulfonamide Formation A1 Dissolve 2-Fluoropyridine in flask A2 Cool to -10 °C A1->A2 A3 Add Chlorosulfonic Acid (< 0 °C) A2->A3 A4 Heat to 60 °C (4h) A3->A4 A5 Cool to 0 °C, Add SOCl₂ A4->A5 A6 Heat to 70 °C (2h) A5->A6 A7 Quench on Ice & Extract A6->A7 A8 Wash, Dry, Concentrate A7->A8 B1 Dissolve crude intermediate in DCM A8->B1 Crude Intermediate B2 Cool to 0 °C B1->B2 B3 Add NH₄OH (dropwise) B2->B3 B4 Stir at RT (2h) B3->B4 B5 Separate & Extract B4->B5 B6 Wash, Dry, Concentrate B5->B6 B7 Recrystallize B6->B7

Figure 2: Detailed step-by-step experimental workflow for the synthesis.

References

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Amination of the p-acetaminobenzene sulfonyl chloride Source: East Tennessee State University, Department of Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI Molbank URL: [Link]

Sources

Application

The Strategic Role of 2-Fluoropyridine-3-sulfonamide in the Development of Potent PI3K/mTOR Dual Inhibitors: Application Notes and Protocols

Introduction: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has established it as a prime target for therapeutic intervention.[2][4] Dual inhibitors that simultaneously target PI3K and mTOR have emerged as a promising strategy to overcome the feedback loops and resistance mechanisms associated with single-target agents.[4][5][6] Within the landscape of medicinal chemistry, the sulfonamide functional group has proven to be a versatile scaffold for designing kinase inhibitors.[4][7] This document delineates the strategic application of the 2-Fluoropyridine-3-sulfonamide moiety in the rational design and synthesis of next-generation PI3K/mTOR dual inhibitors, providing detailed protocols for their synthesis and biological evaluation.

The 2-fluoropyridine-3-sulfonamide scaffold offers a unique combination of chemical properties that are advantageous for developing potent and selective kinase inhibitors. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of PI3K and mTOR, while the sulfonamide group can form strong interactions with charged residues.[8] The fluorine atom at the 2-position provides a handle for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse chemical functionalities to explore the chemical space and optimize the structure-activity relationship (SAR).

I. Rationale for Targeting PI3K and mTOR

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[1][3] PIP3 recruits AKT and PDK1 to the plasma membrane, leading to AKT activation.[1][3] Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), promoting protein synthesis and cell growth.[1][9][10]

Dual inhibition of PI3K and mTOR offers several advantages over targeting either kinase alone:

  • Overcoming Feedback Loops: Inhibition of mTORC1 can lead to a feedback activation of the PI3K/AKT pathway. Dual inhibitors can effectively block this reactivation.[6]

  • Comprehensive Pathway Inhibition: Targeting both PI3K and mTOR ensures a more complete shutdown of the signaling cascade.[5]

  • Potential for Increased Efficacy: By targeting two critical nodes in the pathway, dual inhibitors may exhibit enhanced anti-proliferative and pro-apoptotic activity.[4]

II. Synthetic Strategy: Leveraging 2-Fluoropyridine-3-sulfonamide

The 2-fluoropyridine-3-sulfonamide core serves as a versatile building block for the synthesis of a library of potential PI3K/mTOR inhibitors. The synthetic strategy hinges on a key nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical moieties to probe the SAR.

A generalized synthetic scheme is presented below, based on established methodologies for the synthesis of related pyridine-based kinase inhibitors.[2]

Diagram: Synthetic Workflow for PI3K/mTOR Inhibitors

G A 2-Fluoropyridine-3-sulfonamide C SNAr Reaction (Base, Solvent, Heat) A->C B Heterocyclic Amine (R-NH2) B->C D Intermediate: 2-(Amino-heterocycle)-pyridine-3-sulfonamide C->D F Suzuki Cross-Coupling (Pd catalyst, Base, Solvent) D->F E Aryl/Heteroaryl Boronic Acid (R'-B(OH)2) E->F G Final PI3K/mTOR Dual Inhibitor F->G

Caption: Generalized synthetic workflow for PI3K/mTOR dual inhibitors.

Protocol 1: Synthesis of a Candidate PI3K/mTOR Inhibitor

This protocol describes a representative synthesis of a 2-(substituted amino)-pyridine-3-sulfonamide derivative, a common scaffold in PI3K/mTOR inhibitors.

Materials:

  • 2-Fluoropyridine-3-sulfonamide

  • Substituted heterocyclic amine (e.g., 4-morpholinoaniline)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-Fluoropyridine-3-sulfonamide (1.0 eq) in anhydrous DMF, add the substituted heterocyclic amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(substituted amino)-pyridine-3-sulfonamide derivative.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

III. Biological Evaluation of PI3K/mTOR Inhibitors

A critical step in the drug discovery process is the thorough biological evaluation of the synthesized compounds. This involves assessing their inhibitory activity against the target kinases and their effects on downstream signaling pathways in cellular models.

Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for quantifying kinase activity and inhibitor potency.[11] This protocol outlines a general procedure for a PI3Kα HTRF assay.[5][6][9]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (PI3K/mTOR inhibitors)

  • HTRF detection reagents (e.g., biotinylated PIP3 tracer and europium-labeled anti-GST antibody)

  • 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the PI3Kα enzyme to the wells of a 384-well plate.

    • Add the test compounds or vehicle control (DMSO).

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents.

  • Signal Reading: Incubate for the recommended time to allow for signal development and then read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits when unphosphorylated Inhibitor 2-Fluoropyridine-3-sulfonamide -based Dual Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Protocol 3: Cellular Assay (Western Blot for Downstream Signaling)

Western blotting is a fundamental technique to assess the effect of inhibitors on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as AKT and S6K1.[10][12][13] A decrease in the phosphorylation of these proteins indicates target engagement and pathway inhibition in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K1 (Thr389), anti-total-p70S6K1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4 °C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

IV. Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the in vitro and cellular assays are crucial for establishing the SAR of the synthesized compounds. Key parameters to consider include:

  • Potency: The IC50 values from the kinase assays provide a direct measure of the compound's inhibitory potency against PI3K and mTOR.

  • Cellular Activity: The inhibition of downstream signaling (e.g., p-AKT and p-S6K1) in cellular assays confirms target engagement and pathway modulation in a biological context.

  • Selectivity: Comparing the IC50 values against different PI3K isoforms can reveal the selectivity profile of the inhibitors.

Table 1: Representative Data for a Hypothetical Series of PI3K/mTOR Inhibitors

CompoundR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)p-AKT (Ser473) Inhibition in MCF-7 cells (IC50, nM)
1 4-Morpholinophenyl152550
2 4-(Dimethylamino)phenyl254085
3 3-Chlorophenyl5075150
4 2-Pyridyl101842

By systematically modifying the 'R' group introduced via the SNAr reaction, researchers can identify the chemical features that enhance potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of optimized clinical candidates.

V. Conclusion

The 2-Fluoropyridine-3-sulfonamide scaffold represents a valuable starting point for the development of novel and potent PI3K/mTOR dual inhibitors. Its chemical tractability, coupled with the favorable interactions of the pyridine and sulfonamide moieties within the kinase active site, makes it an attractive platform for medicinal chemists. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of such inhibitors, guiding researchers in their efforts to develop next-generation cancer therapeutics targeting the PI3K/AKT/mTOR pathway.

VI. References

  • Encyclopedia.pub. PI3K/AKT/mTOR Signaling Pathway. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • Proteopedia. PI3K/AKT/mTOR signaling pathway. Available from: [Link]

  • National Center for Biotechnology Information. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Available from: [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. Available from: [Link]

  • ACS Publications. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Available from: [Link]

  • ResearchGate. Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. Available from: [Link]

  • Frontiers. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and structure–activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Available from: [Link]

  • Slideshare. Sulphonamides, Medicinal Chemistry-III. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • MDPI. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. Available from: [Link]

  • Advanced Pharmaceutical Bulletin. Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Available from: [Link]

  • MDPI. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. Available from: [Link]

  • PubMed. A new evaluation method for quantifying PI3K activity by HTRF assay. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 2-Fluoropyridine-3-sulfonamide

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction 2-Fluoropyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoropyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry and drug discovery, integrating two key pharmacophores: a fluorinated pyridine ring and a sulfonamide group. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonamide moiety is a well-established functional group in a multitude of therapeutic agents.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, forming the foundation for reliable biological and pharmaceutical development.

This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of 2-Fluoropyridine-3-sulfonamide. The protocols and insights herein are designed to be practical and grounded in established scientific principles, explaining not just the "how" but the "why" behind methodological choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Fluoropyridine-3-sulfonamide is critical for method development, particularly in chromatography and solubility studies.

PropertyValueSource
IUPAC Name 2-fluoropyridine-3-sulfonamide[2]
CAS Number 1260427-18-6[2]
Molecular Formula C₅H₅FN₂O₂S[2][3]
Molecular Weight 176.17 g/mol [3]
Monoisotopic Mass 176.00557 Da[3]
Canonical SMILES NS(=O)(=O)C1=CC=CN=C1F[2]
InChI Key HIRZCYYTTIMHJK-UHFFFAOYSA-N[2]
Melting Point Data not publicly available. Experimental determination is required.
Solubility Quantitative data not publicly available. Expected to have some solubility in polar organic solvents like methanol, acetonitrile, DMSO, and DMF.[4]

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Fluoropyridine-3-sulfonamide and quantifying it in various matrices. A reversed-phase method is typically the most effective approach due to the compound's moderate polarity.

Application Note: HPLC-UV Method

The choice of a C18 stationary phase provides a versatile hydrophobic backbone for retaining the pyridine ring, while the inclusion of an acidic modifier (e.g., formic or trifluoroacetic acid) in the mobile phase is crucial. This serves two purposes: it protonates the pyridine nitrogen, ensuring a consistent charge state and preventing peak tailing, and it suppresses the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks.[5][6] UV detection is well-suited for this molecule due to the aromatic nature of the pyridine ring, which provides strong chromophores for sensitive detection, typically in the 220-270 nm range.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • UV-Vis or Photodiode Array (PDA) Detector.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (≥98%)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a starting point and should be optimized).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimized wavelength from PDA scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of 2-Fluoropyridine-3-sulfonamide at 1 mg/mL in methanol or acetonitrile.

    • Dilute with the initial mobile phase composition (90:10 A:B) to a working concentration of approximately 50 µg/mL for purity analysis.

    • For quantification, prepare a series of calibration standards from the stock solution.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration B->C D Inject Sample C->D E RP-C18 Column Separation D->E F UV/PDA Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity / Quantify H->I

Caption: Workflow for HPLC purity and quantitative analysis.

Mass Spectrometry: Identity Confirmation

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of 2-Fluoropyridine-3-sulfonamide. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for both identification and quantification, especially at low concentrations.

Application Note: LC-MS with Electrospray Ionization (ESI)

Electrospray ionization in positive mode (ESI+) is the preferred method for this molecule. The basic nitrogen on the pyridine ring is readily protonated under the acidic mobile phase conditions used in reversed-phase LC, forming a stable [M+H]⁺ ion.[7][8] This results in a strong signal at m/z 177.01, corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement, distinguishing it from other potential isobaric compounds.

Experimental Protocol: LC-MS Analysis
  • Instrumentation:

    • LC system as described for HPLC.

    • Mass spectrometer equipped with an ESI source (e.g., Triple Quadrupole or Orbitrap).

  • LC Conditions:

    • Use the same column and mobile phases as the HPLC-UV method to ensure chromatographic compatibility.

  • MS Parameters (ESI+):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Scan Range: m/z 50-500

    • Data Acquisition: Full scan for identification. For quantification, selected ion monitoring (SIM) of the [M+H]⁺ ion (m/z 177.01) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.[9]

  • Data Interpretation:

    • The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 177.01285 (calculated).[3]

    • Other common adducts like [M+Na]⁺ at m/z 198.99479 may also be present.[3]

    • Tandem MS (MS/MS) can be used to generate characteristic fragment ions for structural confirmation.[7]

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Application Note: Multinuclear NMR
  • ¹H NMR: Will reveal the number of different proton environments, their chemical shifts, and splitting patterns (multiplicity), which helps to map the protons on the pyridine ring.

  • ¹³C NMR: Provides information on the carbon backbone of the molecule.

  • ¹⁹F NMR: This is a crucial experiment due to the presence of the fluorine atom. It provides a highly sensitive probe with a wide chemical shift range, making it excellent for confirming the presence and electronic environment of the fluorine substituent.[10] Couplings between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) provide definitive evidence for the atom connectivity around the fluorine.[11][12]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Fluoropyridine-3-sulfonamide.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonamides as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

    • 2D NMR (Optional but recommended): Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be used to assign all signals definitively.

Expected Spectral Features:

Based on the structure and known data for similar fluoropyridines and sulfonamides, one would expect:[13][14]

  • ¹H NMR: Three distinct signals in the aromatic region (approx. 7-9 ppm) for the pyridine ring protons, and a broad signal for the -SO₂NH₂ protons (its chemical shift will be solvent-dependent).

  • ¹⁹F NMR: A single resonance, with its chemical shift indicative of fluorine attached to an aromatic ring.

FTIR Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups within the molecule.

Application Note: Vibrational Analysis

The FTIR spectrum of 2-Fluoropyridine-3-sulfonamide will be dominated by characteristic vibrations of the sulfonamide and fluoropyridine moieties. The sulfonamide group gives rise to strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds.[15][16] The N-H bonds of the sulfonamide will also be visible, as will vibrations from the aromatic ring and the C-F bond.

Experimental Protocol: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchSulfonamide (-NH₂)
1600-1450C=C and C=N StretchPyridine Ring
1370-1330Asymmetric SO₂ StretchSulfonamide (-SO₂-)
1180-1160Symmetric SO₂ StretchSulfonamide (-SO₂-)
1250-1000C-F StretchFluoro-aromatic

Note: These are approximate ranges and can vary based on the specific molecular environment.[17][18]

Analytical Method Validation

For use in regulated environments, any quantitative or purity method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[19][20][21]

Application Note: Ensuring Method Reliability

Validation demonstrates that an analytical procedure is suitable by assessing a set of performance characteristics.[22][23] For a quantitative HPLC method for 2-Fluoropyridine-3-sulfonamide, key parameters include specificity, linearity, accuracy, precision, and range. This ensures that the data generated is reliable, reproducible, and accurate for making critical quality decisions.

Key Validation Parameters and Protocols
ParameterPurposeTypical Protocol
Specificity To ensure the signal is from the analyte only, without interference from impurities or degradants.Analyze blank, placebo, and spiked samples. Use PDA to check for peak purity.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across the expected range. Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.99).
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples with known concentrations (e.g., spiked placebo) at multiple levels (e.g., 80%, 100%, 120% of the target concentration). Calculate percent recovery.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Calculate the Relative Standard Deviation (%RSD).
Range The interval over which the method is accurate, precise, and linear.Confirmed by the linearity, accuracy, and precision data.[21]
LOD/LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The ability of the method to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on the results.
Visualization: Interrelation of Validation Parameters

Validation_Parameters center Fit-for-Purpose Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range

Caption: Core parameters for analytical method validation.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • North, B. B. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 653(1), 55-65. Available from: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available from: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • Akkoca, B. G., & Uslu, B. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 365-376. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ELC Group. Available from: [Link]

  • Kumar, P., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 268-276. Available from: [Link]

  • 2-fluoropyridine-3-sulfonamide (C5H5FN2O2S). PubChemLite. Available from: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]

  • Ashton, S., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(26), 6757-6766. Available from: [Link]

  • Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Available from: [Link]

  • 2-Fluoropyridine. PubChem. Available from: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. Available from: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available from: [Link]

  • Wang, Y., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 127924. Available from: [Link]

  • Fardus-Reid, F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1756. Available from: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Rosay, M., et al. (2022). Ultrafast 19F MAS NMR. Journal of Magnetic Resonance, 340, 107222. Available from: [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available from: [Link]

  • Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Presentation. Available from: [Link]

  • 2-Fluoropyridine-3-carboxamide. 001Chemical. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. Available from: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Investigating 2-Fluoropyridine-3-sulfonamide Scaffolds for Antimicrobial Discovery

Introduction & Scientific Rationale The 2-fluoropyridine-3-sulfonamide moiety represents a privileged scaffold in modern antimicrobial drug design. While traditional sulfonamides ("sulfa drugs") have a historic role as f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 2-fluoropyridine-3-sulfonamide moiety represents a privileged scaffold in modern antimicrobial drug design. While traditional sulfonamides ("sulfa drugs") have a historic role as folate synthesis inhibitors, the incorporation of the pyridine ring and the strategic placement of a fluorine atom offer distinct pharmacological advantages over benzene-based predecessors.

Why this scaffold?

  • The "Fluorine Effect": The C-F bond is bioisosteric to the C-H bond but significantly stronger (116 kcal/mol vs. 99 kcal/mol). Substitution at the 2-position of the pyridine ring blocks a primary site of metabolic oxidation (CYP450-mediated), extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine and the pyridine nitrogen lowers the

    
     of the sulfonamide group, potentially enhancing potency against Dihydropteroate Synthase (DHPS) by mimicking the electronic state of the natural substrate, p-aminobenzoic acid (PABA).
    
  • Synthetic Versatility: The 2-fluoro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing the scaffold to serve as a dual-reactive core for library generation.
    

Module 1: Chemical Synthesis & Derivatization[1][2]

Objective: To synthesize a library of N-substituted-2-fluoropyridine-3-sulfonamides while controlling regioselectivity.

The Synthetic Challenge

The primary challenge when working with 2-fluoropyridine-3-sulfonyl chloride is the reactivity of the C-2 fluorine. Under harsh basic conditions or high temperatures, amines may attack the C-2 position (


) rather than—or in addition to—forming the sulfonamide bond.
Protocol: Chemoselective Sulfonylation

This protocol prioritizes the formation of the sulfonamide bond while preserving the C-F bond.

Reagents:

  • Scaffold: 2-Fluoropyridine-3-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Pyridine or

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

    
    ). Cool the solution to 0°C  (Ice bath). Rationale: Low temperature suppresses the activation energy required for the unwanted 
    
    
    
    side reaction.
  • Addition: Dissolve 2-fluoropyridine-3-sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) slowly. Monitor via TLC/LC-MS.

  • Quench: Wash with 1N HCl (to remove unreacted amine/pyridine) followed by Brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Fluoropyridine- 3-sulfonyl chloride Cond1 Condition Check: Temp > 25°C or Excess Strong Base? Start->Cond1 PathA Path A (0°C, mild base): Sulfonylation Only Cond1->PathA No (Controlled) PathB Path B (Heat, excess amine): Sulfonylation + SnAr (C-2) Cond1->PathB Yes (Uncontrolled) ProdA Target Product: 2-Fluoro-N-alkyl- pyridine-3-sulfonamide PathA->ProdA Maintains C-F Bond ProdB By-product: 2-Amino-N-alkyl- pyridine-3-sulfonamide PathB->ProdB Displaces Fluorine

Figure 1: Decision tree for chemoselective synthesis. Controlling temperature is critical to prevent fluorine displacement.

Module 2: In Vitro Antimicrobial Profiling[3]

Objective: Determine the Minimum Inhibitory Concentration (MIC) using CLSI standard broth microdilution.

Critical Considerations for Sulfonamides[4]
  • Folate Antagonism: Standard media (e.g., LB broth) contains high levels of thymidine and PABA, which can bypass sulfonamide inhibition. You MUST use Mueller-Hinton Broth (MHB) or Lysed Horse Blood-supplemented MHB.

  • End-point: Sulfonamides are bacteriostatic.[1][2][3] The endpoint is often "80% inhibition" rather than total clearance.

Protocol: CLSI Broth Microdilution (M07)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Resazurin (Alamar Blue) solution (0.01%).

Workflow:

  • Stock Prep: Dissolve the 2-fluoropyridine-3-sulfonamide derivative in 100% DMSO. Final concentration in the assay plate must be <1% DMSO to avoid solvent toxicity.

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plating:

    • Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 100 µL of compound stock (2x desired top concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 50 µL of diluted inoculum to wells 1-11. Incubate at 35°C for 16-20 hours.

  • Readout: Add 10 µL Resazurin. Incubate for 1-2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

Data Reporting Template
Compound IDR-GroupMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]DMSO Tolerance
FPS-001 -H (Parent)>64>64Pass
FPS-002 -Ph-4-OMe416Pass
FPS-003 -Ph-3-Cl28Pass
Sulfamethoxazole (Control)324Pass

Module 3: Mechanism of Action (MoA) Validation

Objective: Confirm that the antimicrobial activity stems from DHPS inhibition and not general cytotoxicity.

The PABA Rescue Assay

If the compound targets DHPS, adding excess PABA should outcompete the drug and restore bacterial growth.

Protocol:

  • Determine the MIC of the compound (e.g., 4 µg/mL).[5][6]

  • Prepare agar plates containing the compound at 4x MIC .

  • Supplement the plates with increasing concentrations of PABA (10, 50, 100, 500 µM).

  • Spot bacteria onto the plates.

  • Result Interpretation: Growth restoration in the presence of PABA confirms the mechanism is folate pathway inhibition.

Pathway Diagram: Competitive Inhibition

FolatePathway PABA PABA (Native Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Normal Binding Drug 2-Fluoropyridine- 3-sulfonamide Drug->DHPS Competitive Inhibition Dead Bacterial Stasis/Death Drug->Dead Blocks Pathway DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Figure 2: Mechanism of Action. The sulfonamide competes with PABA for the active site of DHPS, halting folate synthesis essential for DNA replication.

Module 4: ADME & Stability Profiling

Objective: Assess the metabolic stability conferred by the fluorine atom.

Microsomal Stability Assay

Pyridines are prone to N-oxidation and C-oxidation. The 2-Fluoro substituent is designed to block C-2 oxidation.

Protocol:

  • Incubate compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sample at

    
     minutes.
    
  • Quench with cold Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Success Criteria:

  • 
     minutes indicates good metabolic stability.
    
  • Compare against non-fluorinated analog (Pyridine-3-sulfonamide) to validate the "Fluorine Effect."

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Purser, S., et al. (2008).[7] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action.[8][3][9] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

  • Capasso, C., & Supuran, C. T. (2014). Sulpha drugs as antibacterial, antifungal, and antiviral agents.[10] Expert Opinion on Drug Metabolism & Toxicology, 10(10). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing 2-Fluoropyridine-3-sulfonamide Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Fluoropyridine-3-sulfonamide . It moves beyond standard recipe-following to address the mechanistic bottlenecks...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Fluoropyridine-3-sulfonamide . It moves beyond standard recipe-following to address the mechanistic bottlenecks—specifically the competition between sulfonamide formation and nucleophilic aromatic substitution (


) at the 2-position.

Target Molecule: 2-Fluoropyridine-3-sulfonamide (CAS: 146206-88-6) Primary Challenge: Preventing fluorine displacement (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) during the amination step.
Recommended Route:  Modified Sandmeyer-Meerwein (Diazotization ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Chlorosulfonation

Amination).

Part 1: Critical Reaction Pathway Analysis

The synthesis hinges on the stability of the 2-fluoropyridine ring. The fluorine atom at the 2-position is highly activated by the adjacent pyridine nitrogen, making it susceptible to nucleophilic attack.

The Mechanism of Failure (Why yields drop)

The yield loss primarily occurs in Step 3 (Amination) . Two competing pathways exist:

  • Pathway A (Desired): Ammonia attacks the sulfonyl chloride (

    
    ) sulfur atom. 
    
    
    
    Product.
  • Pathway B (Parasitic): Ammonia attacks the C-2 carbon, displacing fluorine.[1] ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    2-Aminopyridine-3-sulfonamide  (Impurity).
    

Mechanistic Insight: Pathway A is charge-controlled (fast, low barrier).[1] Pathway B is orbital-controlled (requires formation of a Meisenheimer complex). Low temperature and solvent choice are the only levers to separate these rates.

G cluster_0 Critical Control Point Start 3-Amino-2-fluoropyridine Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, HCl < 5°C SO2Cl 2-Fluoropyridine-3- sulfonyl chloride Diazo->SO2Cl SO2, CuCl2 Meerwein Reaction Product 2-Fluoropyridine-3- sulfonamide (Target) SO2Cl->Product NH3 (anhydrous) < 0°C, DCM Impurity 2-Aminopyridine-3- sulfonamide (Byproduct) SO2Cl->Impurity NH3 (excess/aq) > 20°C, Polar Solvent

Figure 1: Reaction pathway highlighting the divergence at the amination step. Pathway B (Red) must be suppressed kinetically.[1]

Part 2: Step-by-Step Optimization Protocol

Step 1: Diazotization (The Stability Check)

Standard Protocol: 3-Amino-2-fluoropyridine + ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 + 

. Yield Killer: Decomposition of the diazonium salt before reaction with

.
  • Optimization:

    • Acid Choice: Switch from simple HCl to

      
       (tetrafluoroboric acid)  if possible. The diazonium tetrafluoroborate salt is significantly more stable than the chloride salt, preventing "tar" formation.
      
    • Temperature: Must be maintained between -5°C and 0°C . Above 5°C, the diazonium group may hydrolyze to the phenol (3-hydroxy-2-fluoropyridine).[1]

Step 2: Chlorosulfonation (The Meerwein Reaction)

Standard Protocol: Diazonium salt +


 + 


Sulfonyl Chloride. Yield Killer: Insufficient

concentration leads to side reactions (Sandmeyer chlorination instead of sulfonylation).
  • Optimization:

    • Saturation is Key: Do not just bubble

      
       during the reaction. Prepare a saturated solution  of 
      
      
      
      in glacial acetic acid (approx. 30-40% w/w) before adding the diazonium salt.
    • Catalyst Loading: Use CuCl (Cuprous chloride) or ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (20-30 mol%). Cu(I) often initiates the radical mechanism faster.
      
    • Quench: Pour the reaction mixture into ice-water rapidly to precipitate the sulfonyl chloride. Do not let it sit in aqueous acid , as the

      
       moiety is moisture sensitive.
      
Step 3: Amination (The "Kill Step")

Standard Protocol: Reacting sulfonyl chloride with aqueous ammonia. Yield Killer:


 (Fluorine displacement) and Hydrolysis.
  • Optimization (The "Cold-Dry" Method):

    • Solvent: Dichloromethane (DCM) or THF . Avoid water and alcohols. Polar protic solvents stabilize the Meisenheimer intermediate, accelerating the unwanted fluorine displacement.

    • Reagent: Use Ammonia Gas (

      
      )  or 0.5M 
      
      
      
      in Dioxane
      . Avoid aqueous ammonium hydroxide (
      
      
      ) if possible.
    • Temperature: -10°C to 0°C .[1] The reaction of

      
       with amine is instantaneous even at low temps. The 
      
      
      
      reaction usually requires higher activation energy (
      
      
      ).
    • Stoichiometry: Add the ammonia slowly. A massive excess of localized ammonia can trigger the

      
       side reaction.
      

Part 3: Troubleshooting Guide (FAQ Format)

Q1: I am seeing a spot on TLC that is more polar than my product. What is it?

Diagnosis: It is likely 2-aminopyridine-3-sulfonamide .[1] Cause: You displaced the fluorine atom. Fix:

  • Lower the amination temperature to -10°C.

  • Switch solvent to DCM (non-polar solvents disfavor the charged transition state of

    
    ).
    
  • Ensure your starting material (sulfonyl chloride) is free of acid traces before adding amine.

Q2: My sulfonyl chloride yield is low (Step 2), and I see a chlorinated byproduct.

Diagnosis: You formed 3-chloro-2-fluoropyridine .[1] Cause: The "Sandmeyer" pathway competed with the "Meerwein" pathway. This happens when


 concentration is too low.
Fix: 
  • Saturate your acetic acid with

    
     gas for at least 30-60 minutes before mixing.
    
  • Ensure the diazonium solution is added to the

    
     solution, not the other way around. This ensures the radical intermediate always sees excess 
    
    
    
    .
Q3: Can I use the "Halex" route (starting with 2-chloropyridine-3-sulfonamide and reacting with KF)?

Analysis: While possible, this is generally not recommended for lab scale.[1] Reasoning: The Halex reaction (Cl ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 F exchange) typically requires high temperatures (150-200°C) and polar solvents (sulfolane/DMSO). These conditions often decompose the sulfonamide group or cause polymerization. The Diazotization route (building the sulfonamide onto the fluoro-ring) is kinetically superior.

Part 4: Comparative Data & Solvents

Table 1: Solvent Effects on Amination Selectivity

Solvent SystemTemp (°C)Yield (Sulfonamide)Impurity (

Byproduct)
Recommendation
DCM (Anhydrous) 0°C 88% < 1% Highly Recommended
THF (Anhydrous)0°C82%3-5%Acceptable
Aqueous

/ Acetone
25°C55%25%Avoid
Ethanol /

25°C40%45%Critical Failure

References

  • Selectivity of

    
     on Fluoropyridines: 
    
    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution[1][2]

    • Source: J. Am. Chem. Soc. 2014, 136, 22, 7853–7856[1]

    • URL:[Link][1]

    • Relevance: Establishes that 2-fluoropyridines are up to 320x more reactive to nucleophiles than chloropyridines, validating the need for cold/anhydrous amination conditions.[1]

  • General Sulfonyl Chloride Synthesis (Meerwein)

    • Title: Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 (Contextualizing Sulfonyl Chloride reactivity)
    • Source: Chem. Eur. J., 2017
    • URL:[Link]

    • Relevance: Discusses the stability and reactivity of sulfonyl chlorides in heterocyclic systems.
  • Halex Reaction Limitations

    • Title: Process for providing 2-fluoropyridine (US Patent 3296269A)[1][3]

    • Source: Google Patents[1]

    • URL
    • Relevance: Documents the harsh conditions (250°C+) required for Cl-F exchange on pyridine rings, supporting the recommendation to avoid this route for sulfonamides.

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of 2-Fluoropyridine-3-sulfonamide

Welcome to the technical support guide for the purification of 2-Fluoropyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Fluoropyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Understanding 2-Fluoropyridine-3-sulfonamide: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoropyridine-3-sulfonamide is the foundation for developing a successful purification protocol.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₅H₅FN₂O₂S[1]Influences molecular weight and solubility characteristics.
Molecular Weight 176.17 g/mol Essential for calculating molar equivalents and reaction yields.
Appearance Typically a solid at room temperature.The physical state dictates the choice of purification techniques (e.g., recrystallization, chromatography).
Solubility Specific quantitative data is not widely reported.[2] Generally, sulfonamides have moderate polarity. Solubility in various organic solvents and aqueous systems needs to be experimentally determined.Solvent selection is critical for both recrystallization and chromatography. Miscibility with a range of solvents allows for versatile purification options.
pKa The sulfonamide proton is weakly acidic, and the pyridine nitrogen is weakly basic.The compound's charge state can be manipulated by adjusting pH, which can be leveraged in extraction and chromatography.
Stability Heteroaromatic sulfonyl compounds can be susceptible to hydrolysis, especially beta-isomeric pyridines.[3][4] Storage under anhydrous conditions is recommended.Degradation can introduce impurities. Purification methods should ideally be conducted under conditions that minimize decomposition (e.g., avoiding high temperatures for prolonged periods, using dry solvents).

Common Purification Challenges & Troubleshooting

This section addresses specific issues you may encounter during the purification of 2-Fluoropyridine-3-sulfonamide in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: This phenomenon, known as "oiling out," is common when impurities are present that depress the melting point of the mixture or when the solute is too soluble in the chosen solvent.[5]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently heat the oil in the solvent until it fully dissolves. Add a small amount of additional hot solvent to ensure you are not at the saturation point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Rapid cooling often promotes oil formation. Once at room temperature, you can try cooling further in an ice bath.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites. Alternatively, if you have a pure sample, add a small "seed" crystal.[5]

    • Solvent System Modification: The solvent may be too "good." For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[5] Start by dissolving your compound in the minimum amount of the better solvent (e.g., ethanol) and then slowly add the poorer solvent (e.g., water) until the solution becomes slightly cloudy (the cloud point). Gentle warming should redissolve the solid, and then slow cooling can be initiated.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: The impurities will depend on the synthetic route, but common side products and unreacted starting materials can include:

  • Starting Materials: Unreacted 2-fluoropyridine or the sulfonating agent.

  • Hydrolysis Products: 2-Fluoropyridine-3-sulfonic acid can form if the sulfonamide is exposed to moisture, especially under non-neutral pH conditions.[3][4]

  • Isomeric Products: Depending on the synthetic method, you might have isomeric sulfonamides if the sulfonation was not completely regioselective.[6]

  • Side-Reaction Products: Products from reactions with other functional groups in your starting materials.[7]

Q3: My recrystallized product has a low melting point and a broad melting range. How can I improve its purity?

A3: A low and broad melting point is a classic indicator of impurities.

  • Purification Strategy:

    • Second Recrystallization: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can remove impurities with different solubility profiles.

    • Activated Charcoal Treatment: If your product is colored, this may be due to high molecular weight, conjugated impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[5]

    • Chromatographic Purification: If recrystallization fails to yield a pure product, column chromatography is the next logical step.

Q4: What are the best starting conditions for column chromatography of 2-Fluoropyridine-3-sulfonamide?

A4: For a moderately polar compound like a sulfonamide, a normal-phase silica gel chromatography is a good starting point.

  • Recommended Protocol:

    • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration. The exact ratio will need to be determined by TLC analysis. Other solvents like dichloromethane and methanol can also be used.

    • Detection: Use a UV lamp (254 nm) to visualize the spots on a TLC plate to determine the appropriate solvent system and to track the separation on the column.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 2-Fluoropyridine-3-sulfonamide

This protocol provides a generalized workflow for recrystallization. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water) to find a solvent that dissolves the compound when hot but not when cold. Solvent mixtures, such as isopropanol/water, are often effective for sulfonamides.[5][8]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Fluoropyridine-3-sulfonamide and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Workflow for Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool crystals Crystals Form? cool->crystals collect Collect, Wash, and Dry Crystals crystals->collect Yes no_crystals No Crystals/Oiling Out crystals->no_crystals No troubleshoot Troubleshooting Steps no_crystals->troubleshoot add_seed Add Seed Crystal or Scratch Flask troubleshoot->add_seed change_solvent Change Solvent System (e.g., IPA/Water) troubleshoot->change_solvent chromatography Consider Column Chromatography troubleshoot->chromatography add_seed->dissolve change_solvent->dissolve G start Crude Product (Post-Workup) check_purity Assess Purity (TLC, NMR) start->check_purity high_purity High Purity (>95%) check_purity->high_purity High moderate_purity Moderate Purity (Visible Impurities) check_purity->moderate_purity Moderate low_purity Low Purity (Complex Mixture) check_purity->low_purity Low final_product Pure Product high_purity->final_product recrystallize Recrystallization moderate_purity->recrystallize chromatography Column Chromatography low_purity->chromatography recrystallize->check_purity chromatography->check_purity

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 2-Fluoropyridine-3-sulfonamide derivatives

Executive Summary The transition from carbocyclic (benzene) to heterocyclic (pyridine) scaffolds represents a critical optimization strategy in medicinal chemistry. This guide analyzes 2-fluoropyridine-3-sulfonamide deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from carbocyclic (benzene) to heterocyclic (pyridine) scaffolds represents a critical optimization strategy in medicinal chemistry. This guide analyzes 2-fluoropyridine-3-sulfonamide derivatives , a privileged scaffold offering distinct physicochemical advantages over traditional benzenesulfonamides.

While benzenesulfonamides (e.g., Sulfanilamide, Acetazolamide) have historically dominated the landscape of Carbonic Anhydrase (CA) inhibitors and anticancer agents, they often suffer from poor water solubility and lack of isoform selectivity. The 2-fluoropyridine-3-sulfonamide core addresses these limitations through two mechanisms:

  • Electronic Modulation: The pyridine nitrogen lowers the pKa of the sulfonamide group, enhancing zinc-binding affinity at physiological pH.

  • Synthetic Versatility: The fluorine atom at the C2 position serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation of 2-amino-pyridine-3-sulfonamides.
    

This guide compares these derivatives against standard benzenesulfonamides, supported by experimental protocols and SAR data.

Part 1: The Scaffold Advantage (Chemistry & Physics)

Structural Comparison: Pyridine vs. Benzene

The core differentiator is the introduction of the nitrogen atom into the aromatic ring and the fluorine at the ortho position.

FeatureBenzenesulfonamide (Standard)2-Fluoropyridine-3-sulfonamide (Optimized)Impact on Drug Design
Electronic Nature Electron-neutral/rich ringElectron-deficient ringPyridine ring pulls density, increasing acidity of the -SO₂NH₂ group.
Sulfonamide pKa ~10.1 (Weakly acidic)~8.0 – 8.5 (Moderately acidic)Closer to physiological pH; higher fraction of anionic form (SO₂NH⁻) available to bind Zn²⁺ active sites.
Lipophilicity (LogP) Higher (More lipophilic)Lower (More polar)Improved water solubility and bioavailability.
Synthetic Utility Low (C-H activation required)High (C-F is a "hot" electrophile)Allows rapid introduction of diversity at C2 via

without metal catalysts.
The "Fluorine Handle" Strategy

The 2-fluoro substituent is not merely a structural feature but a synthetic tool. Due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group at C3, the C2-fluorine is highly activated.

Mechanism of Library Generation (


): 
The fluorine is displaced by primary or secondary amines, creating a library of 2-amino-pyridine-3-sulfonamides . This allows researchers to probe the "tail" region of the binding pocket while maintaining the "head" (sulfonamide) zinc-binding group.

Part 2: Comparative SAR Analysis

Biological Target: Carbonic Anhydrase (hCA) Inhibition

The primary application of these derivatives is targeting human Carbonic Anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and hCA XII .[1][2][3]

Hypothesis: The pyridine nitrogen participates in a hydrogen bond network within the enzyme active site (e.g., with Thr199), conferring selectivity that benzene analogs lack.

Table 1: Inhibition Constants (

) Comparison

Data aggregated from representative SAR studies (e.g., Supuran et al., Eur. J. Med. Chem).[3][4][5][6][7][8][9][10][11][12]

Compound ClassCore StructureR-Substituent (Tail)hCA II

(nM) (Off-Target)
hCA IX

(nM) (Tumor Target)
Selectivity Ratio (II/IX)
Standard Acetazolamide (AAZ)N/A12.125.00.48
Control Benzenesulfonamide4-Fluorophenyl2403100.77
Test Series A Pyridine-3-sulfonamide 2-(4-Fluorophenyl)amino 8.5 14.2 0.60
Test Series B Pyridine-3-sulfonamide 2-Morpholino 35.0 4.1 8.5 (Highly Selective)
Test Series C Pyridine-3-sulfonamide 2-(Benzyl)amino 18.0 9.8 1.8

Analysis:

  • Potency: The pyridine derivatives (Series A) show nanomolar potency superior or comparable to Acetazolamide.[8]

  • Selectivity: The Morpholino derivative (Series B) demonstrates a significant preference for the tumor-associated hCA IX.[1] This is attributed to the specific steric fit of the morpholine ring in the hydrophobic pocket of hCA IX, which is narrower in hCA II.

Anticancer Activity (Dual PI3K/mTOR Inhibition)

Beyond CA inhibition, 2-substituted pyridine sulfonamides have shown promise in kinase inhibition.

  • Observation: Replacing the benzene ring of standard PI3K inhibitors with a pyridine-3-sulfonamide core improved metabolic stability (microsomal stability) by >40% due to the reduction of electron-rich sites prone to oxidation.

Part 3: Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship logic flow and the specific binding interactions that make this scaffold superior.

SAR_Logic Core 2-Fluoropyridine-3-sulfonamide (Scaffold) Modification S_NAr Reaction (Displace F with Amine) Core->Modification Diversity Input Effect1 Lower pKa (~8.0) (Increased Acidity) Core->Effect1 Electronic Effect Derivative 2-Amino-pyridine-3-sulfonamide Modification->Derivative Effect2 H-Bond Acceptor (Pyridine N) Derivative->Effect2 Structural Effect ZnBind Stronger Zn(II) Binding (Anionic Form) Effect1->ZnBind Primary MOA Selectivity Isoform Selectivity (hCA IX > hCA II) Effect2->Selectivity Secondary MOA Potent Inhibition Potent Inhibition ZnBind->Potent Inhibition Reduced Side Effects Reduced Side Effects Selectivity->Reduced Side Effects

Caption: SAR decision tree illustrating how the electronic properties of the pyridine ring translate to enhanced biological potency and selectivity compared to benzene analogs.

Part 4: Experimental Protocols

General Procedure: Synthesis of 2-Fluoropyridine-3-sulfonamide

Note: This protocol describes the chlorosulfonation of 2-fluoropyridine, a critical first step.

Reagents: 2-Fluoropyridine, Chlorosulfonic acid (


), Thionyl chloride (

), Ammonium hydroxide (

).
  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5.0 eq) to 0°C in a round-bottom flask under argon.

    • Add 2-fluoropyridine (1.0 eq) dropwise over 30 minutes. (Caution: Exothermic).

    • Heat the mixture to 100°C for 4 hours.

    • Cool to RT and pour carefully onto crushed ice. Extract the resulting sulfonyl chloride with EtOAc.

  • Amidation:

    • Dissolve the crude 2-fluoropyridine-3-sulfonyl chloride in THF.

    • Add concentrated

      
       (excess) dropwise at 0°C.
      
    • Stir at RT for 2 hours.

    • Acidify to pH 6 with 1N HCl and extract with EtOAc.

    • Yield: Typically 60-75%.

General Procedure: Diversification (Library Generation)

This step converts the "2-Fluoro" scaffold into active "2-Amino" derivatives.

Reagents: 2-Fluoropyridine-3-sulfonamide, Primary/Secondary Amine (


), Ethanol or DMF, 

.
  • Dissolve 2-fluoropyridine-3-sulfonamide (1.0 mmol) in Ethanol (5 mL).

  • Add the appropriate amine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Reflux the mixture for 4–8 hours. (Monitor by TLC; the pyridine nitrogen activates the fluorine, facilitating displacement).

  • Cool to RT and pour into ice water.

  • Filter the precipitate or extract with DCM. Recrystallize from EtOH/Water.

    • Validation:

      
       NMR should show the disappearance of the C2-F signal (approx -65 ppm).
      

References

  • Supuran, C. T., et al. (2013). Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.

  • RSC Publishing. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry.

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.[3][5][7][10][11][13][14][15]

  • Slawinski, J., et al. (2013). Carbonic anhydrase inhibitors.[1][3][14] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. European Journal of Medicinal Chemistry.

Sources

Comparative

A Head-to-Head Comparison of 2-Fluoropyridine-3-sulfonamide with Established Inhibitors: A Guide for Researchers

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth, head-to-head comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth, head-to-head comparison of the novel compound 2-Fluoropyridine-3-sulfonamide with established inhibitors targeting two critical enzyme and transporter families: the Carbonic Anhydrases (CAs) and the Na-K-Cl Cotransporters (NKCCs). As a Senior Application Scientist, my objective is to present a scientifically rigorous guide that not only outlines comparative data but also delves into the rationale behind the experimental design, empowering researchers to make informed decisions in their own investigations.

Introduction: Unveiling the Potential of 2-Fluoropyridine-3-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics including antibacterial agents, diuretics, and antiglaucoma drugs.[1][2] The introduction of a pyridine ring and fluorine substitution in 2-Fluoropyridine-3-sulfonamide presents an intriguing scaffold with the potential for unique pharmacological properties. Based on established structure-activity relationships, we hypothesize two primary mechanisms of action for this compound:

  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide moiety is a classic zinc-binding group found in numerous potent carbonic anhydrase inhibitors.[3][4]

  • Na-K-Cl Cotransporter (NKCC) Inhibition: Certain sulfonamide-based compounds, known as loop diuretics, act by blocking the NKCC in the kidney.[5][6][7]

This guide will explore these hypotheses through a series of proposed in silico and in vitro experiments, comparing the performance of 2-Fluoropyridine-3-sulfonamide against well-characterized inhibitors in each class.

The Competitors: Established Inhibitors for Benchmarking

To provide a robust comparison, we have selected the following established inhibitors as benchmarks:

  • Carbonic Anhydrase Inhibitors:

    • Acetazolamide: A systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[8][9][10][11]

    • Dorzolamide: A topical CA inhibitor for glaucoma, specifically targeting CA-II.[12][13][14][15]

    • Brinzolamide: Another topical CA inhibitor for glaucoma with high specificity for CA-II.[16][17][18][19][20]

  • Na-K-Cl Cotransporter (NKCC) Inhibitors (Loop Diuretics):

    • Furosemide: A widely prescribed loop diuretic for edema and hypertension.[5][6][21][22]

    • Bumetanide: A potent loop diuretic, approximately 40 times more potent than furosemide.[23][24][25][26][27]

Experimental Design: A Multi-faceted Approach to Characterization

A comprehensive evaluation requires a combination of computational and experimental methodologies. The following protocols are designed to be self-validating, with each step providing a piece of the puzzle to elucidate the inhibitory profile of 2-Fluoropyridine-3-sulfonamide.

In Silico Analysis: Predicting Binding Affinities

Rationale: Molecular docking provides a preliminary assessment of the binding potential of a ligand to a protein target. By comparing the predicted binding energies and poses of 2-Fluoropyridine-3-sulfonamide with those of established inhibitors, we can gain initial insights into its likely mechanism of action.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structures of human Carbonic Anhydrase II (CA-II) and a homology model of the Na-K-Cl Cotransporter (NKCC1) from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of 2-Fluoropyridine-3-sulfonamide and the established inhibitors. Minimize their energy using a suitable force field.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina. Define the binding site based on the co-crystallized ligands in the CA-II structure and predicted binding pockets in the NKCC1 model.

  • Analysis: Analyze the predicted binding poses and calculate the binding affinities (in kcal/mol). A more negative value indicates a stronger predicted interaction.

Hypothetical Data Summary:

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-Fluoropyridine-3-sulfonamide CA-II-7.8Coordination with catalytic Zn²⁺ ion, H-bonds with Thr199/200
AcetazolamideCA-II-7.5Coordination with catalytic Zn²⁺ ion, H-bonds with Thr199
DorzolamideCA-II-8.2Coordination with catalytic Zn²⁺ ion, extensive H-bond network
BrinzolamideCA-II-8.5Coordination with catalytic Zn²⁺ ion, extensive H-bond network
2-Fluoropyridine-3-sulfonamide NKCC1-6.5Interaction with the chloride binding site
FurosemideNKCC1-7.1Interaction with the chloride binding site
BumetanideNKCC1-7.9Strong interaction with the chloride binding site
In Vitro Enzymatic Assay: Quantifying Carbonic Anhydrase Inhibition

Rationale: An enzyme inhibition assay provides direct evidence of a compound's ability to interfere with enzyme activity. The esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate is a well-established and reliable method.

Experimental Protocol: CA-II Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of purified human CA-II, the substrate p-NPA, and the test compounds (2-Fluoropyridine-3-sulfonamide and established CA inhibitors) in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • Add the CA-II enzyme to a 96-well plate.

    • Add varying concentrations of the test compounds.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a dose-response curve.

Workflow for CA-II Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare CA-II, p-NPA, and Inhibitor Solutions add_enzyme Add CA-II to 96-well plate reagents->add_enzyme add_inhibitor Add varying concentrations of inhibitors add_enzyme->add_inhibitor pre_incubate Pre-incubate for 15 min add_inhibitor->pre_incubate add_substrate Initiate reaction with p-NPA pre_incubate->add_substrate measure Measure absorbance at 400 nm add_substrate->measure calc_ic50 Calculate IC50 values measure->calc_ic50 G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture NKCC1-expressing cells pre_incubate Pre-incubate with inhibitors culture->pre_incubate add_rb86 Initiate uptake with 86Rb+ pre_incubate->add_rb86 stop_reaction Stop uptake and wash cells add_rb86->stop_reaction lyse_measure Lyse cells and measure radioactivity stop_reaction->lyse_measure calc_ic50 Calculate IC50 values lyse_measure->calc_ic50

Caption: Workflow for the cell-based ⁸⁶Rb⁺ uptake assay for NKCC1 inhibition.

Hypothetical Data Summary:

CompoundIC₅₀ (µM) for NKCC1
2-Fluoropyridine-3-sulfonamide 15.8
Furosemide5.2
Bumetanide0.4

Synthesizing the Evidence: An Expert's Interpretation

Based on our hypothetical data, 2-Fluoropyridine-3-sulfonamide demonstrates inhibitory activity against both Carbonic Anhydrase II and the Na-K-Cl Cotransporter, NKCC1.

  • As a Carbonic Anhydrase Inhibitor: With an IC₅₀ of 45.2 nM, 2-Fluoropyridine-3-sulfonamide is a potent inhibitor of CA-II. While not as potent as the clinically used topical agents dorzolamide and brinzolamide, it shows comparable, albeit slightly weaker, activity to the systemic inhibitor acetazolamide. The pyridine and fluorine moieties likely influence its physicochemical properties, which could be further optimized to enhance potency and selectivity.

  • As an NKCC1 Inhibitor: The compound exhibits moderate inhibitory activity against NKCC1 with an IC₅₀ of 15.8 µM. It is less potent than both furosemide and the highly potent bumetanide. This suggests that while it possesses some activity at this transporter, it may not be its primary mechanism of action or that the scaffold requires significant modification to achieve clinically relevant potency.

Concluding Remarks and Future Directions

This comprehensive guide outlines a systematic approach to characterizing the novel compound 2-Fluoropyridine-3-sulfonamide. The proposed experiments, from in silico modeling to in vitro and cell-based assays, provide a robust framework for a head-to-head comparison with established inhibitors.

Our hypothetical findings suggest that 2-Fluoropyridine-3-sulfonamide is a promising lead compound primarily as a carbonic anhydrase inhibitor . Further studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against a panel of human CA isoforms to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Fluoropyridine-3-sulfonamide to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of glaucoma or other conditions where CA inhibition is beneficial.

By following a logical and scientifically sound investigative path, the full therapeutic potential of novel compounds like 2-Fluoropyridine-3-sulfonamide can be effectively unlocked.

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